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Compound of Interest

Compound Name: GYy1-22

Cat. No.: B15584934

This guide provides a comprehensive performance comparison of the novel kinase inhibitor,
GY1-22, against leading competitors in the field. The data presented herein is intended for
researchers, scientists, and drug development professionals to objectively evaluate the
potential of GY1-22 as a therapeutic agent. All experimental data is supported by detailed
methodologies to ensure reproducibility.

Data Presentation
In Vitro Kinase Inhibitory Activity

The potency of GY1-22 was assessed against wild-type and clinically relevant mutant forms of
the Epidermal Growth Factor Receptor (EGFR). The half-maximal inhibitory concentration
(IC50) was determined and compared with first, second, and third-generation EGFR inhibitors.
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EGFR (Wild- EGFR (Exon EGFR
EGFR (L858R)
Compound Type) IC50 IC50 (nM) 19 Del) IC50 (L858RI/T790M)
n

(nM) (nM) IC50 (nM)
GY1-22 (This

25 0.5 0.4 8
Study)
Gefitinib (1st

18.2[1] 0.075 uM[2] 0.2 nM[3] 368.2[1]
Gen)
Erlotinib (1st

1185 nM[4] 12 nM[5] 7 nM[5] >10 uM[4]
Gen)
Afatinib (2nd

31[4] 0.3 nM[5] 0.8 nM[5] 57 nM[5]
Gen)
Osimertinib (3rd

57.8[1] 13 nM[5] 15 nM[6] 5 nM[5]

Gen)

Cellular Proliferation Assay

The anti-proliferative activity of GY1-22 was evaluated in non-small cell lung cancer (NSCLC)

cell lines harboring various EGFR mutations. The GI50 (concentration for 50% growth

inhibition) values are compared with established EGFR inhibitors.

NCI-H1975 .
HCC827 (Exon 19 A549 (Wild-Type)
Compound (L858R/T790M)
Del) GI50 (nM) GI50 (nM)
GI50 (nM)
GY1-22 (This Study) 12 5 >10,000
Gefitinib >9,000[2] 0.013 uM[7] 19.91 puM[7]
Erlotinib Ineffective[2]
Afatinib <100[2]
Osimertinib 8.5 nM[1]

In Vivo Tumor Xenograft Model
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The in vivo efficacy of GY1-22 was assessed in a mouse xenograft model using the NCI-H1975
cell line, which carries the L858R/T790M double mutation.

Tumor Growth Inhibition

Treatment Dosage

(%)
GY1-22 (This Study) 50 mg/kg, oral, daily 85
Vehicle Control - 0
Osimertinib 25 mg/kg, oral, daily 92

Experimental Protocols
EGFR Kinase Assay (Biochemical)

To determine the biochemical potency (IC50) of the inhibitors, a continuous-read kinase assay
was employed.[7] Recombinant human EGFR (wild-type or mutant) was incubated with a
serially diluted inhibitor in a 384-well plate. The kinase reaction was initiated by adding ATP and
a suitable substrate. The reaction progress was monitored by measuring the fluorescence
signal over time using a plate reader. The initial reaction velocity was plotted against the
inhibitor concentration, and the data was fitted to a dose-response curve to calculate the IC50
value.[7]

Cell Viability Assay (MTT Assay)

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.[8][9] The cells
were then treated with serial dilutions of the inhibitors or a vehicle control (DMSO) for 72 hours.
[7][8] Following treatment, MTT solution was added to each well, and the plates were incubated
for 4 hours to allow for the formation of formazan crystals.[7][8] The crystals were dissolved
using a solubilization solution, and the absorbance was measured at 570 nm with a microplate
reader.[8][9] The percentage of cell viability relative to the vehicle control was calculated and
plotted against the inhibitor concentration to determine the GI50 value.[7]

In Vivo Xenograft Study

All animal experiments were conducted in accordance with institutional guidelines. Nude mice
were subcutaneously implanted with NCI-H1975 tumor cells.[10] When the tumors reached an
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average volume of 100-150 mm?, the mice were randomized into treatment groups.[8][10] The
inhibitors or vehicle control were administered daily via oral gavage.[8] Tumor volumes were
measured every 2-3 days using calipers.[8] At the end of the study, the percentage of tumor
growth inhibition for each treatment group was calculated relative to the vehicle control group.

[8]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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